3-((3R,4R)-1-((S)-3-cyclohexyl-3-hydroxypropyl)-3,4-dimethylpiperidin-4-yl)phenol 3-((3R,4R)-1-((S)-3-cyclohexyl-3-hydroxypropyl)-3,4-dimethylpiperidin-4-yl)phenol LY255582 is a phenylpiperidine non-selective opioid antagonist. It has been shown to reduce ethanol consumption in experiments carried out on rats. It has also been shown to reduce food and water consumption in rats. LY255582 inhibits the diet-associated increases in mesolimbic dopamine levels and reduces the consumption of highly-palatable food intake.
Brand Name: Vulcanchem
CAS No.: 19193-09-8
VCID: VC0533989
InChI: InChI=1S/C22H35NO2/c1-17-16-23(13-11-21(25)18-7-4-3-5-8-18)14-12-22(17,2)19-9-6-10-20(24)15-19/h6,9-10,15,17-18,21,24-25H,3-5,7-8,11-14,16H2,1-2H3/t17-,21-,22+/m0/s1
SMILES: CC1CN(CCC1(C)C2=CC(=CC=C2)O)CCC(C3CCCCC3)O
Molecular Formula: C22H35NO2
Molecular Weight: 345.5 g/mol

3-((3R,4R)-1-((S)-3-cyclohexyl-3-hydroxypropyl)-3,4-dimethylpiperidin-4-yl)phenol

CAS No.: 19193-09-8

Cat. No.: VC0533989

Molecular Formula: C22H35NO2

Molecular Weight: 345.5 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

3-((3R,4R)-1-((S)-3-cyclohexyl-3-hydroxypropyl)-3,4-dimethylpiperidin-4-yl)phenol - 19193-09-8

Specification

Description LY255582 is a phenylpiperidine non-selective opioid antagonist. It has been shown to reduce ethanol consumption in experiments carried out on rats. It has also been shown to reduce food and water consumption in rats. LY255582 inhibits the diet-associated increases in mesolimbic dopamine levels and reduces the consumption of highly-palatable food intake.
CAS No. 19193-09-8
Molecular Formula C22H35NO2
Molecular Weight 345.5 g/mol
IUPAC Name 3-[(3R,4R)-1-[(3S)-3-cyclohexyl-3-hydroxypropyl]-3,4-dimethylpiperidin-4-yl]phenol
Standard InChI InChI=1S/C22H35NO2/c1-17-16-23(13-11-21(25)18-7-4-3-5-8-18)14-12-22(17,2)19-9-6-10-20(24)15-19/h6,9-10,15,17-18,21,24-25H,3-5,7-8,11-14,16H2,1-2H3/t17-,21-,22+/m0/s1
Standard InChI Key LVVHEFJXPXAUDD-BULFRSBZSA-N
Isomeric SMILES C[C@H]1CN(CC[C@@]1(C)C2=CC(=CC=C2)O)CC[C@@H](C3CCCCC3)O
SMILES CC1CN(CCC1(C)C2=CC(=CC=C2)O)CCC(C3CCCCC3)O
Canonical SMILES CC1CN(CCC1(C)C2=CC(=CC=C2)O)CCC(C3CCCCC3)O
Appearance Solid powder

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